molecular formula C22H19N3O3S B11140689 (2E)-2-(4-ethylbenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(4-ethylbenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11140689
M. Wt: 405.5 g/mol
InChI Key: GQAVILWKEUIYGR-CPNJWEJPSA-N
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Description

(2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Phenolic Compounds: These compounds share some structural similarities and are studied for their biological activities.

Uniqueness

What sets (2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart is its unique thiazolo-triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

(2E)-2-[(4-ethylphenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H19N3O3S/c1-3-14-4-6-16(7-5-14)13-19-21(27)25-22(29-19)23-20(26)18(24-25)12-15-8-10-17(28-2)11-9-15/h4-11,13H,3,12H2,1-2H3/b19-13+

InChI Key

GQAVILWKEUIYGR-CPNJWEJPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2

Origin of Product

United States

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